Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester
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Overview
Description
Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester is a chemical compound with a complex structure
Preparation Methods
The synthesis of propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester involves several steps. One common method includes the esterification of propanoic acid derivatives with appropriate alcohols under acidic conditions. Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester can be compared with similar compounds such as:
Propanoic acid, 2,2-dimethyl-, ethyl ester: This compound has a similar structure but lacks the ethylthio carbonyl group.
Propanoic acid, 2,2-dimethyl-, methyl ester: Another similar compound with a methyl ester group instead of the ethylthio carbonyl group.
Propanoic acid, 2-methyl-, ethyl ester: This compound has a different substitution pattern on the propanoic acid backbone.
Properties
CAS No. |
133217-59-1 |
---|---|
Molecular Formula |
C9H16O4S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
ethylsulfanylcarbonyloxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H16O4S/c1-5-14-8(11)13-6-12-7(10)9(2,3)4/h5-6H2,1-4H3 |
InChI Key |
FAFMFYZDXCDNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
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